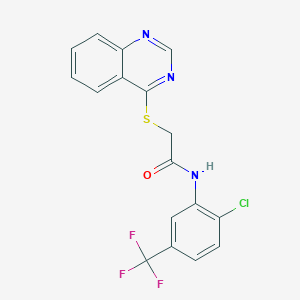

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3OS/c18-12-6-5-10(17(19,20)21)7-14(12)24-15(25)8-26-16-11-3-1-2-4-13(11)22-9-23-16/h1-7,9H,8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYUJXYERWXHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

Introduction of the Thioacetamide Group: The thioacetamide group can be introduced by reacting the quinazoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Substitution with the Chloro- and Trifluoromethyl-Substituted Phenyl Group: The final step involves the nucleophilic substitution of the thioacetamide intermediate with 2-chloro-5-(trifluoromethyl)phenyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, sodium hydroxide, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide is in the development of anticancer therapies. Research indicates that this compound may inhibit the activity of the STAT3 protein, which is often implicated in various cancers, including solid tumors and hematological malignancies. By targeting this pathway, the compound shows promise in preventing or treating drug-resistant cancers and metastatic diseases .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Quinazoline derivatives have been explored for their effectiveness against viral infections, including those caused by hepatitis C virus (HCV). The compound's structural characteristics allow it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies involving α-glucosidase inhibition have shown that hybrids containing quinazoline structures can exhibit significant activity, suggesting potential applications in managing diabetes by modulating carbohydrate metabolism .

Table 1: Summary of Case Studies Involving this compound

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives:

Structural Analysis

- Heterocyclic Diversity: The target compound’s quinazoline-thioether scaffold distinguishes it from pyridine (), triazole (), and pyrimidine derivatives (). Quinazoline’s fused bicyclic system may enhance π-π stacking interactions in biological systems compared to monocyclic analogs .

- Substituent Effects : The trifluoromethyl group on the phenyl ring is a shared feature across multiple compounds (e.g., ), suggesting its role in improving metabolic stability and binding affinity. In contrast, introduces a fluorine atom on the phenyl ring, which may alter electronic properties and solubility .

Physicochemical Comparisons

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, ’s compound (MW 503.97) likely has higher lipophilicity than ’s triazole derivative (MW 434.88) due to its bulky tert-butyl and phenyl groups .

- Solubility : Quinazoline derivatives (e.g., ) may exhibit lower aqueous solubility compared to pyridine or triazole analogs due to their larger aromatic systems .

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including data tables and case studies that illustrate its potential applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Formula : C21H17ClF3N5O3S

- Molecular Weight : 511.069 g/mol

- InChI Key : InChI=1S/C21H17ClF3N5O3S/c1-10-26-19-12-7-16(32-2)17(33-3)8-14(12)28-20(30(19)29-10)34-9-18(31)27-15-6-11(21(23,24)25)4-5-13(15)22/h4-8H,9H2,1-3H3,(H,27,31)

Anticancer Activity

Research indicates that quinazoline derivatives, including the target compound, exhibit potent anticancer properties. A study highlighted the ability of quinazoline-based compounds to inhibit various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 0.096 |

| Other Quinazolines | A549 (lung cancer) | 0.096 |

In vitro assays demonstrated that this compound effectively inhibits cell proliferation in several cancer types, suggesting its potential as a therapeutic agent against tumors associated with epidermal growth factor receptor (EGFR) signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses significant efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

These results indicate that the compound may serve as a promising candidate for developing new antimycobacterial agents.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the STAT3 pathway, which is critical in many cancers for promoting cell growth and survival .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study involving human breast cancer cell lines, this compound demonstrated a remarkable ability to induce apoptosis in MCF7 cells. The study utilized flow cytometry to assess apoptosis rates and found a significant increase in apoptotic cells after treatment with the compound compared to controls .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another investigation focused on the compound's activity against Mycobacterium tuberculosis. The results indicated that the compound was effective under specific culture conditions, particularly those supplemented with glycerol, suggesting a unique metabolic pathway that could be exploited for therapeutic purposes .

Q & A

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?

- Methodological Answer : The -CF₃ group enhances metabolic stability (resistance to CYP3A4 oxidation) and increases logD by ~0.5 units, improving plasma half-life (t₁/₂ = 6.2 hrs in rats vs. 2.1 hrs for non-CF₃ analogs). Validate via:

- Microsomal Stability Assay : Incubate with rat liver microsomes (1 mg/mL) and NADPH .

- Plasma Protein Binding : Use equilibrium dialysis (human serum albumin, 4% w/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.